

Navigating BET-BAY 002 (S enantiomer): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *BET-BAY 002 (S enantiomer)*

Cat. No.: *B3182084*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Potent BET Inhibitor **BET-BAY 002 (S enantiomer)**, also known as I-BET762 and Molibresib.

This technical guide provides a comprehensive overview of **BET-BAY 002 (S enantiomer)**, a highly selective and potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document furnishes researchers, scientists, and drug development professionals with essential information on its mechanism of action, supplier and purchasing details, and a representative experimental protocol for its application.

Core Mechanism of Action

BET-BAY 002 (S enantiomer), more commonly referenced in scientific literature as I-BET762 or GSK525762A, is a synthetic histone mimic that targets the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4.^{[1][2]} By binding with high affinity to the acetylated lysine recognition motifs within these bromodomains, the inhibitor effectively disrupts the protein-protein interaction between BET proteins and acetylated histones.^[3] This disruption of a fundamental epigenetic mechanism leads to the altered transcription of key genes, including the downregulation of the critical oncogene MYC, and the suppression of pro-inflammatory genes.^[2] This targeted action makes **BET-BAY 002 (S enantiomer)** a valuable tool for investigating the role of BET proteins in various pathological processes, including cancer and inflammation.^{[1][3]}

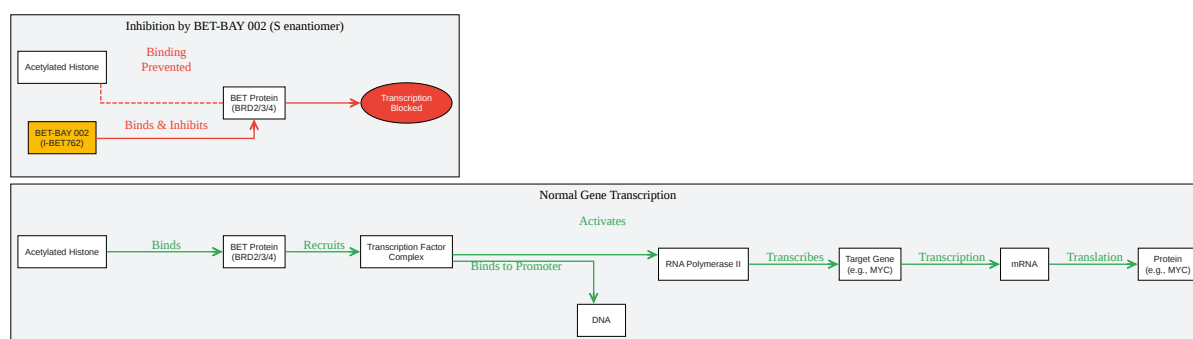
Supplier and Purchasing Information

A variety of chemical suppliers offer **BET-BAY 002 (S enantiomer)**, often under its alternative names. The following table summarizes key purchasing information from a selection of vendors. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Product Name(s)	Catalog Number(s)	Purity	Available Quantities
Selleck Chemical	Molibresib (I-BET-762)	S7189	≥98% (HPLC)	10 mg, 50 mg, 100 mg
R&D Systems (a Bio-Techne brand)	I-BET 762	6521	≥98% (HPLC)	10 mg, 50 mg
Sigma-Aldrich	I-BET762	SML1605	≥98% (HPLC)	5 mg, 25 mg
Chemgood	GSK-525762 (I-BET-762)	C-1171	>99% by HPLC	5 mg, 10 mg, 50 mg, 100 mg
BroadPharm	I-BET 762	BP-23442	98%	Contact for details
Tocris Bioscience (a Bio-Techne brand)	I-BET 762	6521	≥98% (HPLC)	10 mg, 50 mg
Cell Signaling Technology	I-BET762 (GSK525762A)	45122	>98%	5 mg
MedChemExpress	Molibresib (I-BET762)	HY-13633	99.94%	10 mM*1 mL in DMSO, 5 mg, 10 mg, 50 mg, 100 mg
TargetMol	Molibresib	T1906	>98%	5 mg, 10 mg, 50 mg, 100 mg, 200 mg, 500 mg
Immunomart	BET-BAY 002 (S enantiomer)	T10517	Not specified	Contact for details

Visualizing the Mechanism of Action

To illustrate the inhibitory effect of **BET-BAY 002 (S enantiomer)** on BET protein function, the following signaling pathway diagram is provided.



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Mechanism of BET Protein Inhibition by **BET-BAY 002 (S enantiomer)**.

Experimental Protocols

The following is a representative protocol for a cell-based assay to evaluate the effect of **BET-BAY 002 (S enantiomer)** on cell proliferation. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BET-BAY 002 (S enantiomer)** in a cancer cell line.

Materials:

- **BET-BAY 002 (S enantiomer)** / I-BET762
- Dimethyl sulfoxide (DMSO)
- Cancer cell line of interest (e.g., a myeloma cell line)
- Appropriate cell culture medium and supplements
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

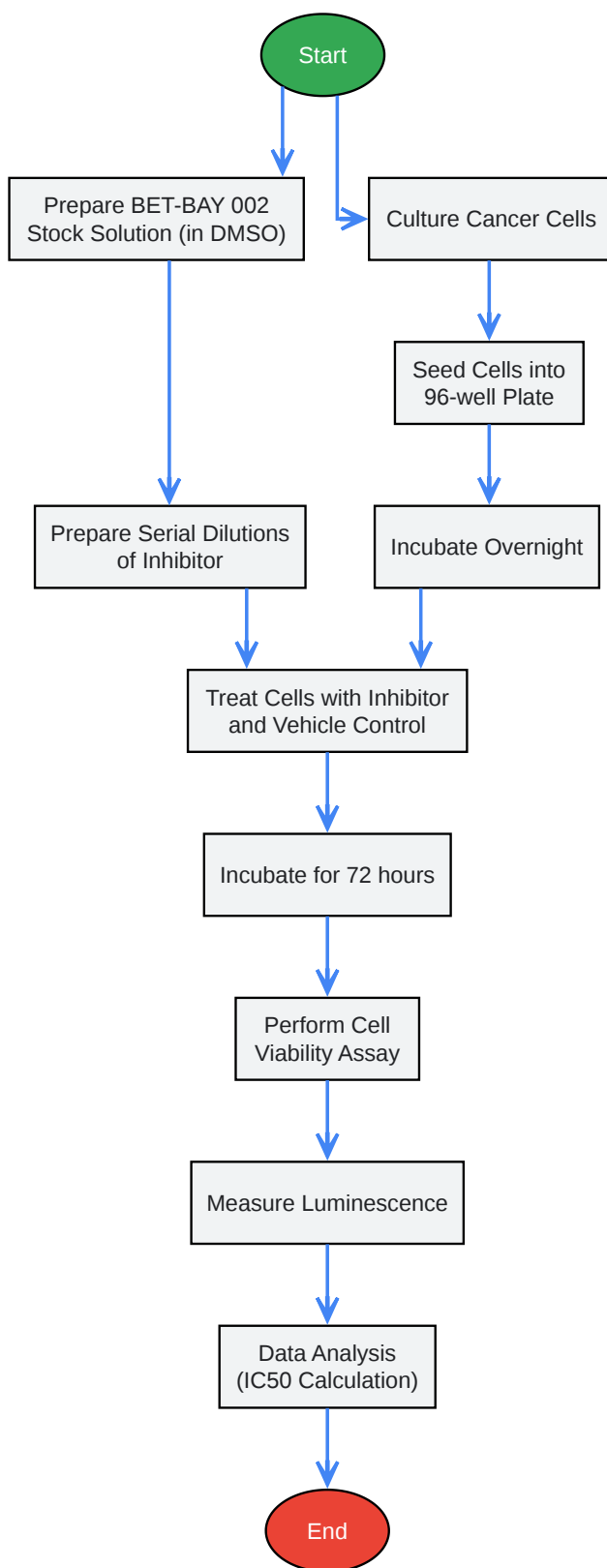
- Preparation of Stock Solution:
 - Prepare a high-concentration stock solution of **BET-BAY 002 (S enantiomer)** in DMSO (e.g., 10 mM).
 - Store the stock solution at -20°C or -80°C.[\[2\]](#)
- Cell Culture:
 - Culture the chosen cancer cell line in the recommended medium supplemented with FBS in a humidified incubator at 37°C with 5% CO₂.

- Ensure cells are in the logarithmic growth phase before starting the experiment.
- Cell Seeding:
 - Harvest cells using Trypsin-EDTA and perform a cell count.
 - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μ L of culture medium.
 - Incubate the plate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of the **BET-BAY 002 (S enantiomer)** stock solution in culture medium to achieve the desired final concentrations. A typical concentration range might be from 1 nM to 10 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of the inhibitor or the vehicle control.
 - Incubate the plate for a specified period (e.g., 72 hours).
- Cell Viability Assay:
 - After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
 - For the CellTiter-Glo® assay, add the reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Normalize the luminescence readings of the treated wells to the vehicle control wells.

- Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
- Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the cell-based proliferation assay described above.



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Workflow for a Cell-Based Proliferation Assay.

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References

- 1. I-BET762 $\geq 98\%$ (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 3. ChemGood [chemgood.com]
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